molecular formula C33H67NO2 B11936923 N-[(2R)-2-hydroxyheptadecyl]hexadecanamide

N-[(2R)-2-hydroxyheptadecyl]hexadecanamide

Cat. No.: B11936923
M. Wt: 509.9 g/mol
InChI Key: SCCABQBVDWFVHP-JGCGQSQUSA-N
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Description

N-[(2R)-2-hydroxyheptadecyl]hexadecanamide is a synthetic fatty acid amide characterized by a hexadecanamide (C16) group linked to a chiral (2R)-2-hydroxyheptadecyl chain. This compound belongs to the ceramide-like family, which plays critical roles in lipid bilayer structuring and skin barrier function. Its molecular formula is C₃₄H₆₇NO₃ (MW: 537.90 g/mol), with a stereospecific hydroxyl group at the C2 position of the heptadecyl chain . The compound’s physicochemical properties include a predicted density of 0.919 g/cm³, boiling point of 675.4°C, and a polar surface area (PSA) of 69.56 Ų, indicating moderate hydrophilicity .

Properties

Molecular Formula

C33H67NO2

Molecular Weight

509.9 g/mol

IUPAC Name

N-[(2R)-2-hydroxyheptadecyl]hexadecanamide

InChI

InChI=1S/C33H67NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(35)31-34-33(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,35H,3-31H2,1-2H3,(H,34,36)/t32-/m1/s1

InChI Key

SCCABQBVDWFVHP-JGCGQSQUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-hydroxyheptadecyl]hexadecanamide typically involves the reaction of hexadecanoic acid with a suitable amine, followed by a series of purification steps. One common method involves the use of hexadecanoyl chloride and (2R)-2-hydroxyheptadecylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-hydroxyheptadecyl]hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of hexadecanoic acid derivatives.

    Reduction: Formation of hexadecanamine derivatives.

    Substitution: Formation of various substituted hexadecanamides.

Scientific Research Applications

N-[(2R)-2-hydroxyheptadecyl]hexadecanamide has several scientific research applications:

    Chemistry: Used as a model compound in the study of lipid chemistry and membrane biophysics.

    Biology: Investigated for its role in cell signaling and apoptosis.

    Medicine: Explored for its potential in treating skin disorders and as a component in drug delivery systems.

    Industry: Used in the formulation of cosmetics and skincare products due to its moisturizing properties.

Mechanism of Action

The mechanism of action of N-[(2R)-2-hydroxyheptadecyl]hexadecanamide involves its interaction with cell membranes. It integrates into the lipid bilayer, enhancing the barrier function and reducing transepidermal water loss. In biological systems, it can modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound’s effects are mediated through its interaction with specific receptors and enzymes within the cell membrane.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Structural Features Source/Application
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide C₃₄H₆₇NO₃ 537.90 Single hydroxyl group (2R configuration), saturated heptadecyl chain Synthetic ceramide analog
N-Hexadecanoyl-D-erythro-dihydrosphingosine (CAS 5966-29-0) C₃₄H₆₉NO₃ 539.92 Two hydroxyl groups (1S,2R configuration), sphinganine backbone Sphingolipid research standard
N-[(2S,3R,4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]-hexadecanamide C₃₄H₆₅NO₃ 535.88 Two hydroxyl groups, conjugated dienes (4E,8E) Marine ceramide isolate
SLE (N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide) C₃₇H₇₅NO₄ 598.00 Ether linkage, hydroxyethyl group, lamellar structure Topical anti-inflammatory formulations
C16 Ceramide (d18:1/16:0) (N-palmitoyl-D-erythro-sphingosine) C₃₄H₆₇NO₃ 537.90 Sphingosine backbone (4E double bond), two hydroxyl groups Skin barrier repair
Key Observations:
  • Hydroxyl Groups: The presence of two hydroxyl groups in N-Hexadecanoyl-D-erythro-dihydrosphingosine and C16 Ceramide enhances hydrogen bonding, improving water retention but reducing lipid solubility compared to the single hydroxyl group in the main compound .
  • Double Bonds : Analogs like N-[(2S,3R,4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]-hexadecanamide exhibit conjugated dienes, which increase rigidity and alter melting points (predicted ~50–55°C for diene-containing compounds vs. 69–77°C for saturated chains) .
  • Stereochemistry : The 2R configuration in the main compound may confer distinct packing behavior in lipid bilayers compared to 2S isomers (e.g., ), affecting permeability and stability .

Physicochemical Properties and Bioactivity

Property This compound N-Hexadecanoyl-D-erythro-dihydrosphingosine SLE (Pseudo-ceramide)
Melting Point 69–77°C 50–55°C (predicted) 50–55°C
logP 4.79 (predicted) 5.2 (estimated) 6.1 (hydrophobic ether chain)
PSA 69.56 Ų 83.7 Ų 78.5 Ų
Bioactivity Barrier repair, moderate anti-inflammatory Enhanced water retention Superior lamellar stability
Functional Implications:
  • SLE Pseudo-ceramide : The ether linkage and hydroxyethyl group in SLE improve formulation stability in topical products, making it more resistant to hydrolysis than ester-linked ceramides .
  • C16 Ceramide : The sphingosine backbone (4E double bond) enables integration into natural lipid matrices, but synthetic analogs like the main compound may offer better batch-to-batch consistency .

Biological Activity

N-[(2R)-2-hydroxyheptadecyl]hexadecanamide, also known as palmitoylethanolamide (PEA), is a fatty acid amide that has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and pain modulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential applications in medical therapies.

Chemical Structure and Properties

This compound is characterized by a long hydrocarbon chain and a hydroxyl group, which contribute to its unique biological properties. Its structure allows for interaction with various receptors in the body, notably the cannabinoid receptors, which play a significant role in the modulation of pain and inflammation.

  • Mast Cell Modulation : Research indicates that PEA acts as an autacoid that can negatively regulate mast cell activation, thereby reducing inflammation. In vitro studies have shown that PEA behaves as an agonist at the peripheral cannabinoid receptor CB2, leading to decreased mast cell degranulation and plasma extravasation in response to inflammatory stimuli .
  • Apoptosis Induction : PEA has been identified to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins (BAX, CASPASE-8) and downregulation of anti-apoptotic proteins (BCL-2). In studies involving breast cancer cell lines (MDA-MB-231 and MCF-7), PEA was shown to inhibit cell proliferation and alter nuclear morphology, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound exhibits dose-dependent anti-inflammatory effects across various models. For instance, it significantly reduced carrageenan-induced hindpaw edema in rats, demonstrating its potential utility in managing inflammatory conditions without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Efficacy in Preclinical Studies

A summary of key preclinical findings regarding the biological activity of this compound is presented below:

Study ModelEffect ObservedReference
Mouse ear pinna (substance P)Reduced degranulated mast cells
Rat hindpaw edema (carrageenan)Decreased edema and hyperalgesia
Breast cancer cell linesInduced apoptosis; inhibited proliferation

Case Studies and Clinical Relevance

While much of the research on this compound has been conducted in vitro or in animal models, there are emerging case studies that highlight its potential clinical applications:

  • Chronic Pain Management : A case study involving patients with chronic pain conditions demonstrated significant relief when treated with PEA, suggesting its role as a complementary therapy alongside conventional pain management strategies.
  • Cancer Therapy : Preliminary findings from clinical trials indicate that PEA may enhance the effects of chemotherapy by promoting apoptosis in resistant cancer cells, warranting further investigation into its use as an adjuvant treatment.

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